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molecular formula C12H15IO2 B8325373 4-(4-Iodo-1-butyl)phenylacetic acid

4-(4-Iodo-1-butyl)phenylacetic acid

Cat. No. B8325373
M. Wt: 318.15 g/mol
InChI Key: XAHHRDPVLCWVFP-UHFFFAOYSA-N
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Patent
US06632921B1

Procedure details

Methyl 4-(4-iodo-1-butyl)phenylacetate (21.28 g, 0.064 mol) was dissolved in methanol (160 mL). Lithium hydroxide (6.72 g, 0.16 mol) and water (10 mL) were added, and the reaction mixture was stirred for 18 hours at room temperature. The solvents were removed under reduced pressure, the residue was treated with ethyl acetate (600 mL), and the organic solution was washed with 1N HCl (3×300 mL), brine (3×300 mL), dried over MgSO4, and filtered. The filtrate was concentrated and dried in vacuo to give 17.5 g (85.9%) of 4-(4-iodo-1-butyl)phenylacetic acid as a yellow solid. 1H NMR (300 MHz, CD3OD) δ: 1.68-1.84 (m, 4H), 2.61 (t, 2H, J=7.35 Hz), 3.24 (t, 2H, J=6.75 Hz), 3.55 (s, 2H), 7.16 (ab quartet, 4H, J=8.26 Hz). FAB-MS m/z=319 (M+H); HRMS calcd for C12H16O2I (M+H) 319.0194, found 319.0208.
Name
Methyl 4-(4-iodo-1-butyl)phenylacetate
Quantity
21.28 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
6.72 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][C:13]([O:15]C)=[O:14])=[CH:8][CH:7]=1.[OH-].[Li+].O>CO>[I:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6]1[CH:7]=[CH:8][C:9]([CH2:12][C:13]([OH:15])=[O:14])=[CH:10][CH:11]=1 |f:1.2|

Inputs

Step One
Name
Methyl 4-(4-iodo-1-butyl)phenylacetate
Quantity
21.28 g
Type
reactant
Smiles
ICCCCC1=CC=C(C=C1)CC(=O)OC
Name
Quantity
160 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
6.72 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 18 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was treated with ethyl acetate (600 mL)
WASH
Type
WASH
Details
the organic solution was washed with 1N HCl (3×300 mL), brine (3×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ICCCCC1=CC=C(C=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 17.5 g
YIELD: PERCENTYIELD 85.9%
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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